4-Cyclopropyl-6-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrimidine
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Overview
Description
4-Cyclopropyl-6-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrimidine is a complex organic compound with a unique structure that includes a cyclopropyl group, a dichlorophenyl group, and a piperazine moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl group, and the attachment of the dichlorophenyl-piperazine moiety. Common synthetic routes may involve:
Cyclization reactions: to form the pyrimidine ring.
Substitution reactions: to introduce the cyclopropyl group.
Coupling reactions: to attach the dichlorophenyl-piperazine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-Cyclopropyl-6-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine:
TH588 hydrochloride: Another related compound known for its inhibitory effects on specific enzymes.
Uniqueness
4-Cyclopropyl-6-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
(6-cyclopropylpyrimidin-4-yl)-[4-(2,3-dichlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O/c19-13-2-1-3-16(17(13)20)23-6-8-24(9-7-23)18(25)15-10-14(12-4-5-12)21-11-22-15/h1-3,10-12H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTUJLXQSKOVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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